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molecular formula C11H10O6 B1296522 3,5-Diacetoxybenzoic acid CAS No. 35354-29-1

3,5-Diacetoxybenzoic acid

Cat. No. B1296522
M. Wt: 238.19 g/mol
InChI Key: QBTDQJMLMVEUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841477B2

Procedure details

To a solution of 3,5-dihydroxybenzoic acid (7.71 g, 50 mmol) in EtOAc (110 mL) were added acetic anhydride (12.25 mL, 130 mmol) and pyridine (8.08 mL, 100 mmol) in an ice-water bath under a nitrogen atmosphere. The mixture was stirred at 0° C. for 40 min and then stirred at ambient temperature for 4 h. 98% Formic acid (2.36 mL, 60 mmol) was added and the resulting mixture was stirred for 1 h. Then, it was poured into water and extracted with EtOAc. The organic phase was washed with water and brine, dried over Na2SO4, filtered, and evaporated in vacuo. Purification of the residue via recrystallization from n-heptane/EtOAc provided 3,5-diacetoxybenzoic acid (8.97 g, 75.3%) as white solid. Data are: 1H NMR (CDCl3, 300 MHz) δ 12.1 (bs, 1H), 7.73 (d, 2H), 7.21 (t, 1H), 2.32 (s, 6H); 13C NMR (CDCl3, 75 MHz) δ 170.4, 169.0, 151.2, 131.5, 121.3, 121.0, 21.2; mp=161-162° C.; HRMS (EI+) found 238.0475 M+, calcd 238.0477 for C11H10O6; Anal. Calcd for C11H10O6: C, 55.47; H, 4.23. Found: C, 55.62; H, 4.37.
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
12.25 mL
Type
reactant
Reaction Step One
Quantity
8.08 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[C:12](OC(=O)C)(=[O:14])[CH3:13].N1[CH:24]=[CH:23]C=CC=1.C(O)=[O:26]>CCOC(C)=O.O>[C:12]([O:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][C:23](=[O:26])[CH3:24])[CH:10]=1)[C:5]([OH:7])=[O:6])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
7.71 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1)O
Name
Quantity
12.25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
8.08 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
110 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
2.36 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue
CUSTOM
Type
CUSTOM
Details
via recrystallization from n-heptane/EtOAc

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.97 g
YIELD: PERCENTYIELD 75.3%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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